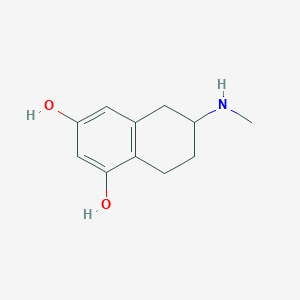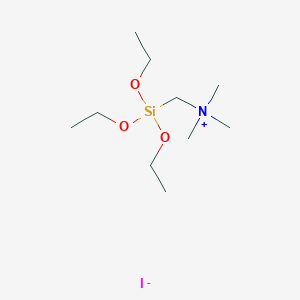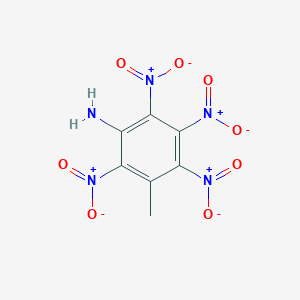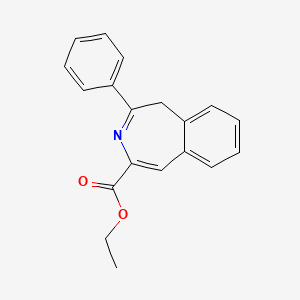![molecular formula C15H32N2O B14420316 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol CAS No. 85181-17-5](/img/structure/B14420316.png)
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminohexanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hexan-1-ol in the presence of a suitable catalyst. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often include elevated temperatures and the use of reducing agents such as hydrazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrazine, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Amino-2,2,6,6-tetramethylpiperidine: An intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used as a free radical scavenger and a reagent in organic synthesis.
Uniqueness
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is unique due to its specific structure, which combines the properties of a piperidine ring with an aminohexanol chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in stabilizing polymers and inhibiting lipid peroxidation.
Propiedades
| 85181-17-5 | |
Fórmula molecular |
C15H32N2O |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17-14)16-9-7-5-6-8-10-18/h13,16-18H,5-12H2,1-4H3 |
Clave InChI |
ZVVYHZVCDWEHAA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NCCCCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)




![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)


